molecular formula C9H8N2O2S B1366709 Methyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 209459-11-0

Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Cat. No. B1366709
M. Wt: 208.24 g/mol
InChI Key: JIASYIASCIMIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06002013

Procedure details

8.4 g of methyl 3-thioureido-benzoate are suspended in 120 ml of chlorobenzene, 2.2 ml of bromine in 30 ml of chlorobenzene are added at 0° C. in the course of 1 hour, while stirring as thoroughly as possible, and the mixture is then stirred to room temperature. It is then kept at 70° C. for 4 hours and subsequently cooled, a little diethyl ether is added and the precipitate is filtered off, mixed thoroughly with 70 ml of aqueous sodium bicarbonate solution, filtered off again and washed with water. 7.7 g (88%) of crude product of melting point 231-232° C. result. HPLC analysis shows a content of more than 83% of the pure title compound, in addition to 8-18% of isomeric methyl 2-amino-benzothiazole-5-carboxylate. Suspension in and brief heating at 70° C. with ethyl acetate, cooling to 30° C. and filtration give the pure title compound of melting point >250° C. If the reaction is carried out in acetic acid (instead of in chlorobenzene), the content of the undesired isomeric methyl 2-amino-benzothiazole-5-carboxylate is only about 5%.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])[C:2]([NH2:4])=[S:3].BrBr.C(OCC)C>ClC1C=CC=CC=1>[NH2:4][C:2]1[S:3][C:6]2[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:12][CH:13]=[CH:14][C:5]=2[N:1]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
N(C(=S)N)C=1C=C(C(=O)OC)C=CC1
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring as thoroughly as possible, and the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is then stirred to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
ADDITION
Type
ADDITION
Details
mixed thoroughly with 70 ml of aqueous sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
filtered off again
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
7.7 g (88%) of crude product of melting point 231-232° C. result

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC=C2C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.